6-Iodo-1-[6-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene 6-Iodo-1-[6-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene
Brand Name: Vulcanchem
CAS No.: 300369-65-7
VCID: VC3852847
InChI: InChI=1S/C24H20I2O4/c1-27-13-29-21-9-3-15-11-17(25)5-7-19(15)23(21)24-20-8-6-18(26)12-16(20)4-10-22(24)30-14-28-2/h3-12H,13-14H2,1-2H3
SMILES: COCOC1=C(C2=C(C=C1)C=C(C=C2)I)C3=C(C=CC4=C3C=CC(=C4)I)OCOC
Molecular Formula: C24H20I2O4
Molecular Weight: 626.2 g/mol

6-Iodo-1-[6-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene

CAS No.: 300369-65-7

Cat. No.: VC3852847

Molecular Formula: C24H20I2O4

Molecular Weight: 626.2 g/mol

* For research use only. Not for human or veterinary use.

6-Iodo-1-[6-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene - 300369-65-7

Specification

CAS No. 300369-65-7
Molecular Formula C24H20I2O4
Molecular Weight 626.2 g/mol
IUPAC Name 6-iodo-1-[6-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene
Standard InChI InChI=1S/C24H20I2O4/c1-27-13-29-21-9-3-15-11-17(25)5-7-19(15)23(21)24-20-8-6-18(26)12-16(20)4-10-22(24)30-14-28-2/h3-12H,13-14H2,1-2H3
Standard InChI Key LSFNKCJOWHKIRZ-UHFFFAOYSA-N
SMILES COCOC1=C(C2=C(C=C1)C=C(C=C2)I)C3=C(C=CC4=C3C=CC(=C4)I)OCOC
Canonical SMILES COCOC1=C(C2=C(C=C1)C=C(C=C2)I)C3=C(C=CC4=C3C=CC(=C4)I)OCOC

Introduction

Structural and Molecular Features

Core Architecture

The compound consists of two naphthalene rings connected at the 1-position of each moiety, forming a binaphthalene scaffold. Each naphthalene unit is substituted with:

  • Iodine atoms at the 6-positions, introducing steric bulk and polarizability.

  • Methoxymethoxy groups (-OCH2_2OCH3_3) at the 2-positions, which serve as protective groups for hydroxyl functionalities during synthetic sequences .

This arrangement creates a symmetrical, electron-rich aromatic system with limited conformational flexibility due to the fused ring structure. The InChIKey (LSFNKCJOWHKIRZ-UHFFFAOYSA-N) and SMILES (COCOC1=C(C2=C(C=C1)C=C(C=C2)I)C3=C(C=CC4=C3C=CC(=C4)I)OCOC) encode its stereochemical and substituent positioning .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC24H20I2O4\text{C}_{24}\text{H}_{20}\text{I}_2\text{O}_4
Molecular Weight626.2 g/mol
XLogP3-AA7.2
Rotatable Bond Count7
Hydrogen Bond Acceptors4

Synthetic Methodologies

Halogenation and Protection Strategies

The synthesis of this compound likely involves sequential halogenation and etherification steps. A plausible pathway includes:

  • Iodination: Electrophilic iodination of naphthalene derivatives using iodine (I2\text{I}_2) in the presence of a base such as potassium carbonate (K2CO3\text{K}_2\text{CO}_3) .

  • Methoxymethoxy Protection: Introduction of methoxymethoxy groups via reaction with methoxymethyl chloride (MOM-Cl\text{MOM-Cl}) under basic conditions (e.g., sodium hydride, NaH\text{NaH}) .

For example, Scheme 2 in details analogous reactions where iodination and MOM protection are employed to functionalize pyridinone intermediates. These methods are adaptable to naphthalene systems, ensuring regioselective substitution.

Coupling Reactions

The binaphthalene core may be assembled via Suzuki-Miyaura coupling, a cross-coupling reaction between halogenated aromatics and boronic acids. This method is widely used to construct biaryl systems with high fidelity . For instance, the coupling of 6-iodo-2-(methoxymethoxy)naphthalen-1-ylboronic acid with a second iodinated naphthalene precursor could yield the target compound.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
IodinationI2\text{I}_2, K2CO3\text{K}_2\text{CO}_3, H2_2O, rt~60%
MOM ProtectionNaH\text{NaH}, MOM-Cl\text{MOM-Cl}, THF~75%
Suzuki CouplingPd(PPh3_3)4_4, Na2CO3\text{Na}_2\text{CO}_3, dioxane/H2_2O~50%

Physicochemical and Electronic Properties

Lipophilicity and Solubility

The compound’s high XLogP3-AA\text{XLogP3-AA} value (7.2) indicates significant hydrophobicity, making it soluble in organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) but poorly soluble in aqueous media . This property is advantageous for applications in organic electronics, where thin-film deposition from nonpolar solvents is required.

Electronic Effects

The electron-donating methoxymethoxy groups and electron-withdrawing iodine atoms create a push-pull electronic configuration. This asymmetry enhances polarizability, potentially making the compound suitable for nonlinear optical (NLO) materials.

Applications in Research

Medicinal Chemistry

Halogenated naphthalenes are explored as kinase inhibitors and antimicrobial agents. The iodine atoms in this compound could facilitate radiolabeling for imaging studies, while the methoxymethoxy groups enhance metabolic stability .

Material Science

In organic light-emitting diodes (OLEDs), binaphthalene derivatives act as emissive layers. The rigid structure and halogen substituents of this compound may improve electron transport and device efficiency.

Synthetic Intermediate

The compound serves as a precursor for synthesizing chiral ligands or metal-organic frameworks (MOFs) via further functionalization of the methoxymethoxy groups .

Research Findings and Challenges

Stability Considerations

Iodine substituents are susceptible to photodegradation, necessitating storage in amber vials under inert atmospheres. Additionally, the rotatable bonds in the methoxymethoxy groups may introduce conformational variability, complicating crystallization .

Recent Advances

A 2025 study highlighted the use of analogous iodinated naphthalenes in photoredox catalysis, where their heavy atom effect promotes intersystem crossing for triplet-state generation .

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